molecular formula C16H17N3O4S B2703576 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1260941-44-3

2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2703576
CAS No.: 1260941-44-3
M. Wt: 347.39
InChI Key: GXRGHDYJWMNOEZ-UHFFFAOYSA-N
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Description

The compound "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" is an organic compound with potential applications in various scientific fields. Its unique molecular structure combines elements of pyrimidine, thieno, and furan rings, suggesting it may exhibit a range of interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" can be achieved through a multi-step process that might involve:

  • Formation of the Thienopyrimidine Core: : This can be achieved via a cyclization reaction where a suitable thiophene precursor reacts with a nitrile or ester under specific conditions.

  • Introduction of the Propyl and Dioxo Groups: : These functional groups could be introduced through alkylation and oxidation reactions, respectively.

  • Attachment of the Furan-2-ylmethyl Group: : This can involve a nucleophilic substitution reaction, where a furan derivative reacts with a halomethyl acetamide.

Industrial Production Methods

Scaling up for industrial production would require optimizing each synthetic step for cost-effectiveness, yield, and purity. Techniques such as flow chemistry and automated synthesis could be employed to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound might undergo various chemical reactions including:

  • Oxidation: : Introduction of oxidizing agents to convert certain functional groups within the molecule.

  • Reduction: : Employing reducing agents to potentially convert ketones to alcohols.

  • Substitution: : Nucleophilic or electrophilic substitutions could introduce or replace functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Depending on the reaction:

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Formation of new derivatives with varying functional groups.

Scientific Research Applications

Chemistry

The compound could be studied for its synthetic versatility and reactivity, potentially serving as a precursor to more complex molecules.

Biology

Its unique structure may make it a candidate for biological activity assays to understand its effects on enzymes, receptors, or other biological targets.

Medicine

Potential medicinal chemistry applications, such as drug development, could be explored to see if the compound exhibits pharmacological activity against certain diseases.

Industry

Possible uses in materials science, such as the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects

While specific mechanisms might be unknown without empirical data, the interaction of the compound with biological targets could involve binding to specific proteins or receptors, altering their function.

Molecular Targets and Pathways Involved

Potential targets could include enzymes or receptors that recognize the compound's functional groups, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison

Compared to other compounds with thienopyrimidine, pyrimidine, or furan groups, "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" might offer unique interactions due to its fused ring structure and diverse functional groups.

List of Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives: : Compounds with a similar thienopyrimidine core.

  • Pyrimidin-4-one derivatives: : Molecules with similar 4-oxo-pyrimidine units.

  • Furan-2-ylmethyl derivatives: : Compounds containing the furan-2-ylmethyl moiety.

By exploring its synthesis, reactions, and potential applications, we unlock a deeper understanding of "this compound" and its place in the chemical and biological sciences. Where do you see its potential use?

Properties

IUPAC Name

2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-6-18-15(21)14-12(5-8-24-14)19(16(18)22)10-13(20)17-9-11-4-3-7-23-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRGHDYJWMNOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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